molecular formula C27H24O2PPd- B13523422 {[2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladioacetate

{[2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladioacetate

Cat. No.: B13523422
M. Wt: 517.9 g/mol
InChI Key: DDMBKDQUOPEPTL-UHFFFAOYSA-N
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Description

{[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate is a palladium-based compound that has garnered significant interest in the field of organometallic chemistry. This compound is known for its unique structure, which includes a palladium center coordinated with a diphenylphosphanyl biphenyl ligand. It is widely used as a catalyst in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate typically involves the reaction of a palladium precursor with a diphenylphosphanyl biphenyl ligand. One common method involves the use of palladium acetate as the palladium source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired palladium complex .

Industrial Production Methods

In an industrial setting, the production of {[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

{[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate is known to undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving {[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield higher oxidation state palladium complexes, while reduction reactions yield lower oxidation state species .

Scientific Research Applications

{[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of {[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate involves the coordination of the palladium center with the diphenylphosphanyl biphenyl ligand. This coordination facilitates the activation of substrates and the formation of reactive intermediates, which then undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to {[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate include:

Uniqueness

What sets {[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate apart is its specific structure and coordination environment, which provide unique catalytic properties. Its ability to facilitate a wide range of chemical reactions with high efficiency and selectivity makes it a valuable tool in both academic and industrial research .

Properties

Molecular Formula

C27H24O2PPd-

Molecular Weight

517.9 g/mol

IUPAC Name

acetic acid;[2-(2-methanidylphenyl)phenyl]-diphenylphosphane;palladium

InChI

InChI=1S/C25H20P.C2H4O2.Pd/c1-20-12-8-9-17-23(20)24-18-10-11-19-25(24)26(21-13-4-2-5-14-21)22-15-6-3-7-16-22;1-2(3)4;/h2-19H,1H2;1H3,(H,3,4);/q-1;;

InChI Key

DDMBKDQUOPEPTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.[CH2-]C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4.[Pd]

Origin of Product

United States

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